Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate
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Overview
Description
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate is an organic compound with the molecular formula C17H18O2S It is a derivative of benzoic acid and contains a sulfanyl group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate can be achieved through several methods. One common approach involves the reaction of 2-mercaptobenzoic acid with 4-isopropylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the sulfanyl linkage.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-isopropylphenyl is coupled with 2-bromobenzoic acid in the presence of a palladium catalyst and a base. This method offers high yields and functional group tolerance, making it suitable for large-scale synthesis .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate can be compared with other similar compounds, such as:
Methyl 2-{[4-(methyl)phenyl]sulfanyl}benzoate: Similar structure but with a methyl group instead of a propan-2-yl group.
Methyl 2-{[4-(tert-butyl)phenyl]sulfanyl}benzoate: Contains a tert-butyl group, offering different steric and electronic properties.
Methyl 2-{[4-(phenyl)phenyl]sulfanyl}benzoate: Features a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
919089-28-4 |
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Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl 2-(4-propan-2-ylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C17H18O2S/c1-12(2)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)17(18)19-3/h4-12H,1-3H3 |
InChI Key |
CWVXFHURAKYDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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